6-Position Carboxylate Benzoxazole Scaffold: Apoptotic Activity Baseline from BK89 Head-to-Head Comparison
Methyl 2-(thiophen-2-yl)benzo[d]oxazole-6-carboxylate (BK89), a close analog sharing the identical benzo[d]oxazole-6-carboxylate core scaffold, demonstrated 49.44% apoptotic cell death induction in MCF-7 breast cancer cells compared to fluorouracil control, and arrested MCF-7 cells in G0/G1 phase at 63% rate [1]. While this data represents a 2-heteroaryl-substituted analog rather than the 2-methyl derivative, it establishes the viability of the 6-carboxylate benzoxazole scaffold for anticancer applications and provides a performance benchmark for compounds bearing this core substitution pattern [1].
| Evidence Dimension | Apoptosis induction and cell-cycle arrest in MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | Target compound Ethyl 2-methylbenzo[d]oxazole-6-carboxylate: No peer-reviewed bioactivity data available; serves as synthetic precursor for analogous 6-carboxylate benzoxazole derivatives [1] |
| Comparator Or Baseline | Methyl 2-(thiophen-2-yl)benzo[d]oxazole-6-carboxylate (BK89): Apoptosis induction 49.44% vs fluorouracil; G0/G1 arrest 63% [1] |
| Quantified Difference | BK89 demonstrates 49.44% apoptosis; methyl 2-(furan-2-yl) analog BK82 shows G0/G1 arrest at 85% [1]; quantitative data for 2-methyl derivative not reported in primary literature |
| Conditions | In vitro cytotoxicity assay; MCF-7 human breast adenocarcinoma cell line; flow cytometry analysis; study published in Future Medicinal Chemistry 2022 [1] |
Why This Matters
The 6-carboxylate substitution pattern on the benzoxazole core, as present in Ethyl 2-methylbenzo[d]oxazole-6-carboxylate, is pharmacologically validated in the literature as a productive scaffold for anticancer lead optimization, with quantifiable apoptosis and cell-cycle arrest endpoints established for structurally related analogs.
- [1] Kuzu, B., Hepokur, C., Türkmenoğlu, B., Burmaoğlu, S., & Algül, Ö. (2022). Design, synthesis and in vitro antiproliferation activity of some 2-aryl and -heteroaryl benzoxazole derivatives. Future Medicinal Chemistry, 14(14), 1027-1048. PMID: 35703122. View Source
